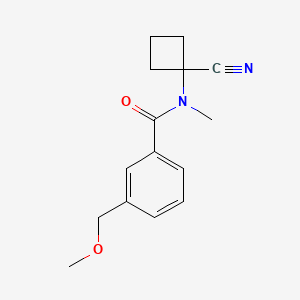
N-(1-cyanocyclobutyl)-3-(methoxymethyl)-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclobutyl)-3-(methoxymethyl)-N-methylbenzamide, commonly known as CM156, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic benefits. CM156 belongs to the class of benzamide derivatives and has been shown to exhibit promising anti-cancer activity.
作用機序
The mechanism of action of CM156 involves the inhibition of complex III of the mitochondrial electron transport chain. This leads to the production of reactive oxygen species, which activate the mitochondrial permeability transition pore, resulting in the release of cytochrome c and subsequent apoptosis of cancer cells. CM156 has also been shown to activate AMP-activated protein kinase, which plays a role in regulating energy metabolism and glucose uptake.
Biochemical and Physiological Effects
CM156 has been shown to have several biochemical and physiological effects. It activates AMP-activated protein kinase, which regulates energy metabolism and glucose uptake. CM156 also inhibits complex III of the mitochondrial electron transport chain, leading to the production of reactive oxygen species and subsequent apoptosis of cancer cells. In addition, CM156 has been shown to reduce inflammation and oxidative stress, which are associated with various diseases.
実験室実験の利点と制限
One of the advantages of using CM156 in lab experiments is its high potency and specificity for inhibiting complex III of the mitochondrial electron transport chain. This makes it a valuable tool for studying the role of mitochondrial dysfunction in cancer and other diseases. However, one limitation of using CM156 is its potential toxicity, which requires careful dosing and monitoring in animal and cell culture experiments.
将来の方向性
There are several future directions for research on CM156. One area of interest is its potential to treat metabolic disorders, such as obesity and diabetes. CM156 has been shown to activate AMP-activated protein kinase, which plays a role in regulating energy metabolism and glucose uptake. Another area of interest is its potential as a combination therapy with other anti-cancer drugs. CM156 has been shown to enhance the anti-cancer activity of other drugs, such as cisplatin and doxorubicin. Finally, further studies are needed to evaluate the safety and efficacy of CM156 in animal and clinical trials.
Conclusion
In conclusion, CM156 is a novel small molecule inhibitor that has shown promising anti-cancer activity through its inhibition of complex III of the mitochondrial electron transport chain. It has also been studied for its potential to treat metabolic disorders and enhance the anti-cancer activity of other drugs. While there are limitations to its use in lab experiments, CM156 remains a valuable tool for studying mitochondrial dysfunction and developing new therapies for cancer and other diseases.
合成法
The synthesis of CM156 involves a multi-step process that starts with the reaction of 4-cyanocyclobutanone with methylamine to produce N-methyl-4-cyanocyclobutanecarboxamide. This intermediate is then reacted with 3-(chloromethyl)benzonitrile to yield the desired product, CM156. The synthesis method has been optimized to achieve high yields and purity of the compound.
科学的研究の応用
CM156 has been extensively studied for its anti-cancer activity. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. CM156 works by targeting the mitochondrial electron transport chain, leading to the production of reactive oxygen species and subsequent apoptosis of cancer cells. In addition to its anti-cancer activity, CM156 has also been studied for its potential to treat metabolic disorders, such as obesity and diabetes.
特性
IUPAC Name |
N-(1-cyanocyclobutyl)-3-(methoxymethyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-17(15(11-16)7-4-8-15)14(18)13-6-3-5-12(9-13)10-19-2/h3,5-6,9H,4,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVVIUDXDYWZRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CC(=C1)COC)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-3-(methoxymethyl)-N-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[1-(4-bromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2439354.png)
![N-(5-chloro-2-methylphenyl)-2-{[7-hydroxy-6-(4-methoxybenzyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B2439356.png)
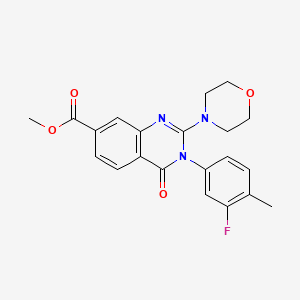

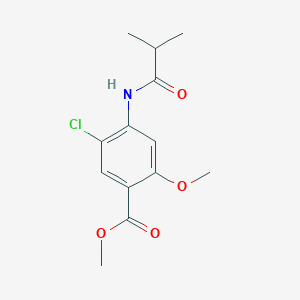
![(2E)-3-[4-(difluoromethoxy)-5-methoxy-2-nitrophenyl]acrylic acid](/img/structure/B2439360.png)
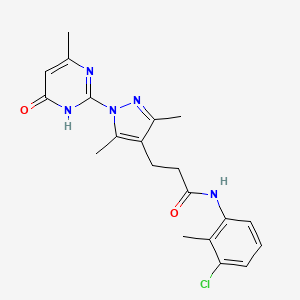
![N-(3-Methoxyphenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2439362.png)
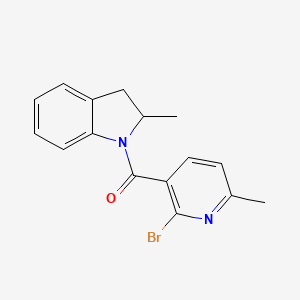
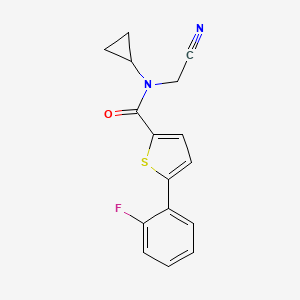
![[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2439369.png)
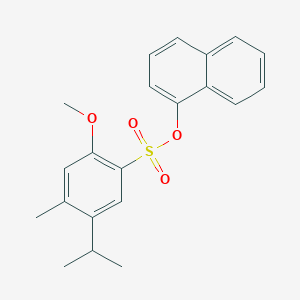
![2-Ethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2439373.png)
